molecular formula C10H14BrNO3S B2548305 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide CAS No. 1798489-32-3

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide

Cat. No.: B2548305
CAS No.: 1798489-32-3
M. Wt: 308.19
InChI Key: PGWBIIPFAZCYQF-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure, featuring a bromine atom and a carboxamide group, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide typically involves multiple steps, starting with the bromination of thiophene derivatives. One common method involves the lithiation of thiophene followed by bromination . The reaction conditions often require low temperatures (e.g., -78°C) to ensure regioselectivity and high yields .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale bromination and subsequent functionalization reactions. These processes are optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted thiophene derivatives .

Scientific Research Applications

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carboxamide group play crucial roles in its binding affinity and selectivity towards these targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide include other thiophene derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and carboxamide group make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-10(14,6-15-2)5-12-9(13)8-3-7(11)4-16-8/h3-4,14H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWBIIPFAZCYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CS1)Br)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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